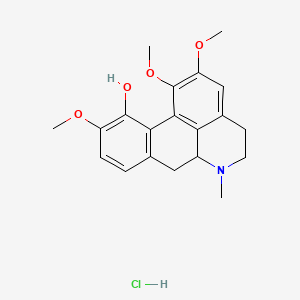
Isocorydine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocorydine (hydrochloride) is a naturally occurring aporphine alkaloid, primarily isolated from plants belonging to the Papaveraceae family. It has garnered significant attention due to its diverse pharmacological properties, particularly its anticancer activities . The compound is known for its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further drug development .
准备方法
Synthetic Routes and Reaction Conditions: Isocorydine can be synthesized through several chemical routes. One common method involves the extraction from plant sources followed by chemical modifications to enhance its biological activity . The synthetic process typically includes steps such as methylation, oxidation, and reduction under controlled conditions .
Industrial Production Methods: Industrial production of isocorydine (hydrochloride) involves large-scale extraction from plant materials, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Isocorydine (hydrochloride) undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing specific functional groups to create derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Fremy’s salt, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions include various isocorydine derivatives, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, which have shown significant anticancer activities .
科学研究应用
Isocorydine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the synthesis of novel derivatives with potential therapeutic applications.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anticancer properties, particularly against lung, gastric, and liver cancer cell lines.
Industry: Utilized in the development of pharmaceutical formulations due to its pharmacological properties.
作用机制
The mechanism of action of isocorydine (hydrochloride) involves several molecular targets and pathways:
Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) levels.
Cytoskeletal Disruption: It affects the cytoskeleton by depolymerizing actin filaments, which inhibits cancer cell migration and invasion.
Apoptosis Induction: Isocorydine induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
Isocorydine (hydrochloride) is unique among aporphine alkaloids due to its potent anticancer properties. Similar compounds include:
属性
分子式 |
C20H24ClNO4 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H |
InChI 键 |
ZWSKLEMBDRWSNZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


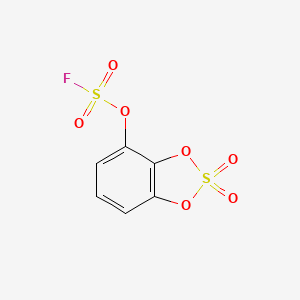
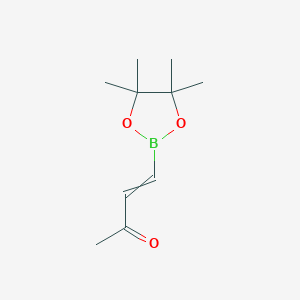
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
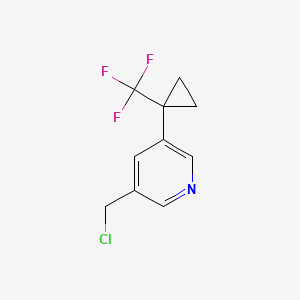
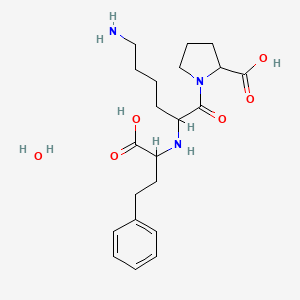
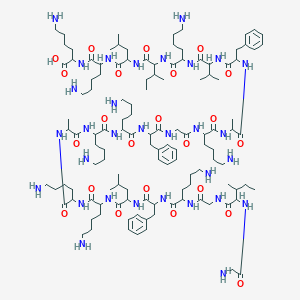
![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)
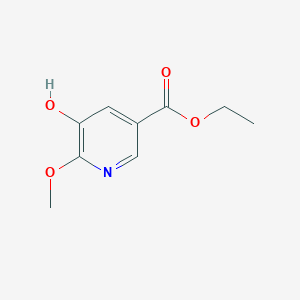

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
